methyl (2-chlorophenyl){[(2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetyl]oxy}acetate
Description
Methyl (2-chlorophenyl){[(2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetyl]oxy}acetate is a thienopyridine-derived compound structurally characterized by two 2-chlorophenyl groups and a 6,7-dihydrothieno[3,2-c]pyridine moiety linked via ester functionalities. The compound shares structural homology with clopidogrel (a well-known platelet aggregation inhibitor) but differs in its esterification pattern and substitution .
Properties
Molecular Formula |
C24H21Cl2NO4S |
|---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl] 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate |
InChI |
InChI=1S/C24H21Cl2NO4S/c1-30-24(29)22(17-7-3-5-9-19(17)26)31-23(28)21(16-6-2-4-8-18(16)25)27-12-10-20-15(14-27)11-13-32-20/h2-9,11,13,21-22H,10,12,14H2,1H3 |
InChI Key |
WYMQFSIDOUJQGN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)OC(=O)C(C2=CC=CC=C2Cl)N3CCC4=C(C3)C=CS4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Stereochemical Importance : The (S)-enantiomer of clopidogrel is exclusively active, necessitating precise enantiomeric separation during synthesis .
- Metabolic Optimization : Deuterated analogues and prodrugs like Vicagrel address clopidogrel’s limitations in bioavailability and metabolic variability .
- Polymorphism Impact : Crystalline salt forms (e.g., camsylate) enhance stability and manufacturing reproducibility .
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